Acetanilide, semicarbazone
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Overview
Description
ACETANILIDE,4-FORMYL-,SEMICARBAZONE: is an organic compound that belongs to the class of semicarbazones Semicarbazones are derivatives of semicarbazide and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETANILIDE,4-FORMYL-,SEMICARBAZONE typically involves the reaction of 4-formylacetanilide with semicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ACETANILIDE,4-FORMYL-,SEMICARBAZONE can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemistry: ACETANILIDE,4-FORMYL-,SEMICARBAZONE is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Its ability to form stable complexes with metal ions makes it useful in studying metal-ligand interactions .
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, ACETANILIDE,4-FORMYL-,SEMICARBAZONE is used in the production of dyes, pigments, and other fine chemicals. Its role as a stabilizer in various formulations is also being explored .
Mechanism of Action
The mechanism of action of ACETANILIDE,4-FORMYL-,SEMICARBAZONE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-FORMYLACETANILIDE THIOSEMICARBAZONE: This compound is similar in structure but contains a thiosemicarbazone group instead of a semicarbazone group.
ACETANILIDE,4-FORMYL-,THIOSEMICARBAZONE: Another similar compound with a thiosemicarbazone group.
ACETANILIDE,4-FORMYL-,HYDRAZONE: This compound has a hydrazone group instead of a semicarbazone group.
Uniqueness: ACETANILIDE,4-FORMYL-,SEMICARBAZONE is unique due to its specific semicarbazone group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse reactivity profile make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
22592-41-2 |
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Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
N-[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+ |
InChI Key |
IXHWJKQXJWEOJK-WUXMJOGZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)N |
Origin of Product |
United States |
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